molecular formula C12H17Cl2NO B5040674 2-[[Butyl(methyl)amino]methyl]-4,6-dichlorophenol

2-[[Butyl(methyl)amino]methyl]-4,6-dichlorophenol

Cat. No.: B5040674
M. Wt: 262.17 g/mol
InChI Key: GYWWYEJEUIADAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[Butyl(methyl)amino]methyl]-4,6-dichlorophenol is an organic compound that features a phenol group substituted with butyl and methylamino groups, as well as two chlorine atoms

Preparation Methods

The synthesis of 2-[[Butyl(methyl)amino]methyl]-4,6-dichlorophenol typically involves multi-step organic reactions. One common synthetic route includes the alkylation of 4,6-dichlorophenol with butyl and methylamino groups under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-[[Butyl(methyl)amino]methyl]-4,6-dichlorophenol undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the chlorine atoms can be replaced by other substituents using reagents like halogens or nitrating agents.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-[[Butyl(methyl)amino]methyl]-4,6-dichlorophenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[[Butyl(methyl)amino]methyl]-4,6-dichlorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific biological context .

Comparison with Similar Compounds

2-[[Butyl(methyl)amino]methyl]-4,6-dichlorophenol can be compared with similar compounds such as:

  • 2-[[Butyl(methyl)amino]methyl]-4-chlorophenol
  • 2-[[Butyl(methyl)amino]methyl]-6-chlorophenol
  • 2-[[Butyl(methyl)amino]methyl]-4,6-dibromophenol

These compounds share similar structural features but differ in their specific substituents, which can lead to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications .

Properties

IUPAC Name

2-[[butyl(methyl)amino]methyl]-4,6-dichlorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17Cl2NO/c1-3-4-5-15(2)8-9-6-10(13)7-11(14)12(9)16/h6-7,16H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYWWYEJEUIADAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)CC1=C(C(=CC(=C1)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.